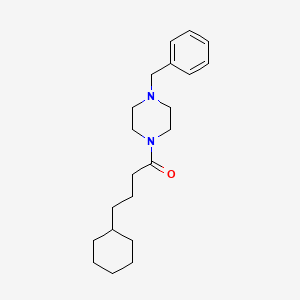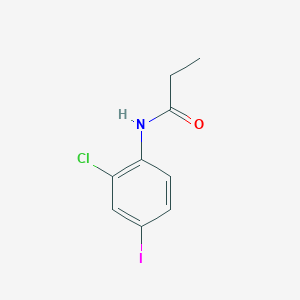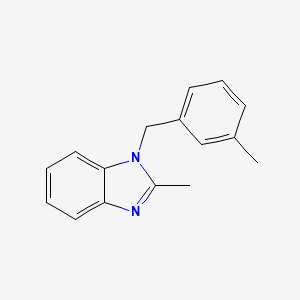
N-(3-cyanophenyl)-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-4-iodobenzamide, also known as CPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPIB is a potent inhibitor of cyclic nucleotide-gated (CNG) ion channels, which play a crucial role in various physiological processes.
Mécanisme D'action
N-(3-cyanophenyl)-4-iodobenzamide acts as a potent inhibitor of CNG channels by binding to the channel pore and blocking ion permeation. The binding of N-(3-cyanophenyl)-4-iodobenzamide to CNG channels is highly specific, and it does not affect other ion channels or receptors. N-(3-cyanophenyl)-4-iodobenzamide has been shown to inhibit both cyclic nucleotide-activated and cyclic nucleotide-independent CNG channels.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-4-iodobenzamide has been shown to have a variety of biochemical and physiological effects. In the retina, N-(3-cyanophenyl)-4-iodobenzamide has been shown to block the light response of rod and cone photoreceptors, indicating that CNG channels are essential for phototransduction. In the olfactory system, N-(3-cyanophenyl)-4-iodobenzamide has been used to study the role of CNG channels in odor detection and discrimination. In the cardiovascular system, N-(3-cyanophenyl)-4-iodobenzamide has been shown to inhibit the pacemaker activity of sinoatrial node cells, indicating that CNG channels play a role in cardiac rhythm regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-cyanophenyl)-4-iodobenzamide in lab experiments is its high specificity for CNG channels, which allows for selective inhibition of these channels without affecting other ion channels or receptors. However, N-(3-cyanophenyl)-4-iodobenzamide has a relatively short half-life, which limits its use in long-term experiments. Additionally, N-(3-cyanophenyl)-4-iodobenzamide is relatively expensive and can be difficult to synthesize, which may limit its availability to researchers.
Orientations Futures
There are several future directions for research involving N-(3-cyanophenyl)-4-iodobenzamide. One area of interest is the development of more potent and selective inhibitors of CNG channels. Another area of interest is the study of the role of CNG channels in disease states, such as retinal degeneration and heart failure. Finally, the use of N-(3-cyanophenyl)-4-iodobenzamide in drug discovery and development is an area of potential future research, as CNG channels have been implicated in a variety of diseases and disorders.
Méthodes De Synthèse
The synthesis of N-(3-cyanophenyl)-4-iodobenzamide involves a multi-step process, starting with the reaction of 3-cyanophenylboronic acid and 4-iodobenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-bromoaniline, followed by a final reaction with cyanogen bromide to yield N-(3-cyanophenyl)-4-iodobenzamide.
Applications De Recherche Scientifique
N-(3-cyanophenyl)-4-iodobenzamide has been extensively used in scientific research as a tool to study CNG channels. These channels are present in a variety of cell types and play important roles in sensory transduction, synaptic transmission, and regulation of ion homeostasis. N-(3-cyanophenyl)-4-iodobenzamide has been used to study the physiological and pathological functions of CNG channels in various systems, including the retina, olfactory system, and cardiovascular system.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O/c15-12-6-4-11(5-7-12)14(18)17-13-3-1-2-10(8-13)9-16/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBQEDGMQZNWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-4-iodobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)


![4-(3-chloro-4-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5718338.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)
![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)



